

Technical Comparison Guide: MS Fragmentation of 1,5-Methano-3-benzazepine

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Compound of Interest

Compound Name:	1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
CAS No.:	69718-72-5
Cat. No.:	B7902319

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Executive Summary: The Scaffold at a Glance

1,5-methano-3-benzazepine (also known as 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine) is a rigid, bicyclic amine scaffold.[1] It serves as the pharmacophore core for the smoking cessation drug Varenicline and has appeared in forensic contexts as the designer drug "A3A".

Its structural rigidity—conferred by the methano-bridge—results in a distinct fragmentation signature compared to flexible benzazepines. Understanding this difference is critical for:

- Impurity Profiling: Identifying synthesis intermediates in varenicline production.
- Forensic Toxicology: Differentiating the bridged "A3A" from isomeric designer drugs.
- Metabolite ID: Tracking the stability of the azanorbornane core in biological matrices.

Comparison Matrix: Bridged vs. Non-Bridged Scaffolds

Feature	1,5-Methano-3-benzazepine (The Product)	2,3,4,5-Tetrahydro-3-benzazepine (Alternative A)	Varenicline (Alternative B)
Structure Type	Rigid, Bridged (Azanorbornane-like)	Flexible, 7-Membered Ring	Fused Pyrazino-Bridged System
Precursor Ion [M+H] ⁺	m/z 160.11	m/z 148.11	m/z 212.12
Primary Frag. Pathway	Retro-Diels-Alder (RDA)	-Cleavage / Ring Contraction	Loss of NH ₃ / RDA
Diagnostic Neutral Loss	28 Da (Ethylene, C ₂ H ₄)	17 Da (NH ₃), 43 Da (C ₂ H ₅ N)	17 Da (NH ₃), 42 Da (C ₂ H ₂ N ₂)
Base Peak (MS ²)	m/z 132 (Indan-like cation)	m/z 119 (Ring contraction)	m/z 169 (Retains bridge)
Detection Sensitivity	High (Rigid amine protonates easily)	Moderate	High

Deep Dive: Fragmentation Mechanisms

The "Bridged" Signature: Retro-Diels-Alder (RDA)

The defining characteristic of 1,5-methano-3-benzazepine under Collision-Induced Dissociation (CID) is the stability of the methano-bridge. Unlike flexible amines that fragment via simple inductive cleavage, this scaffold mimics the behavior of benzonorbornene.

- Protonation: The secondary amine is protonated ([M+H]⁺ m/z 160).
- RDA Cleavage: The bridge induces a Retro-Diels-Alder reaction, ejecting ethylene (C₂H₄, 28 Da).
- Result: Formation of a stable cation at m/z 132 (typically an indan-1-yl cation derivative).

This pathway is absent in the non-bridged 2,3,4,5-tetrahydro-3-benzazepine, which lacks the strained bridge required to drive the expulsion of ethylene.

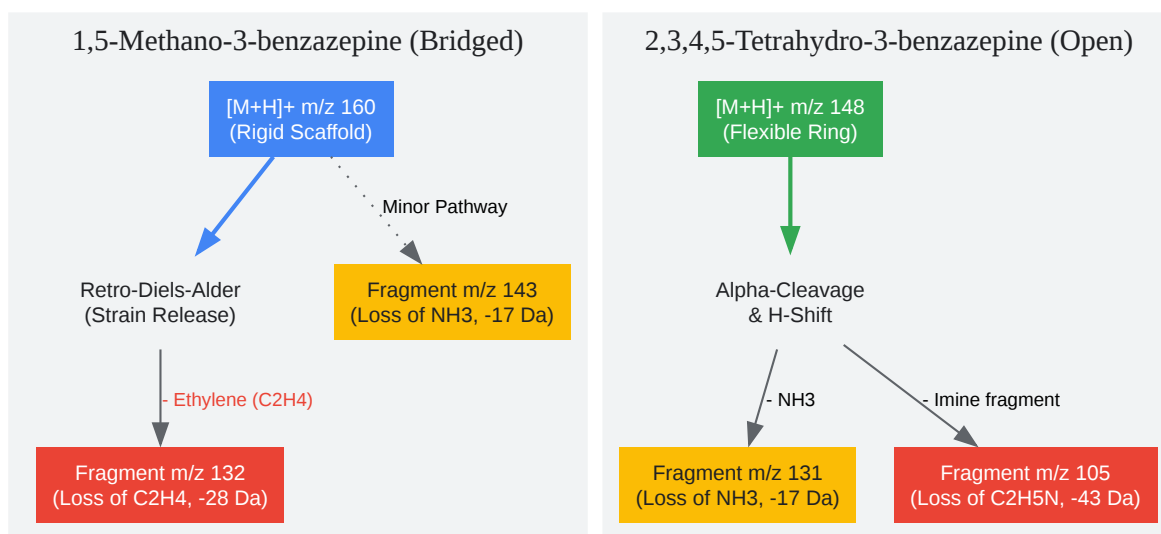
The "Open" Alternative: -Cleavage

The non-bridged alternative (2,3,4,5-tetrahydro-3-benzazepine, m/z 148) fragments primarily via:

- Loss of NH₃ (17 Da): Yielding m/z 131.
- Ring Contraction: Loss of C₂H₅N (43 Da) to form the tropylium or benzyl cation (m/z 105).

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways between the bridged scaffold (left) and the non-bridged alternative (right).



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Figure 1: Divergent fragmentation pathways. The bridged scaffold (blue) favors RDA cleavage due to ring strain, while the open scaffold (green) favors standard amine losses.

Experimental Protocol: Characterization Workflow

To replicate these results or validate the identity of a "1,5-methano" derivative, use the following self-validating LC-MS/MS protocol. This method is adapted from validated purity assays for Varenicline [1, 2].

A. Sample Preparation[2][3]

- Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
- Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid / 50% Methanol.
- Control: Prepare a matching solution of Varenicline Tartrate (as a system suitability standard) to verify the m/z 212 -> 169 transition.

B. LC-MS/MS Conditions[2][4]

- Instrument: Q-TOF or Triple Quadrupole (QQQ).
- Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temp: 350°C
 - Desolvation Gas: 600 L/hr (N₂)
- Collision Energy (CE):
 - Screening: Ramp 10–40 eV (to observe both precursor survival and extensive fragmentation).
 - Targeted (MRM): 25 eV is optimal for the m/z 160 -> 132 transition.

C. Data Validation Criteria (Self-Check)

- Mass Accuracy: Precursor [M+H]⁺ must be within 5 ppm of 160.1121 (Calculated for C₁₁H₁₄N⁺).

- RDA Confirmation: The MS/MS spectrum must show a peak at m/z 132.09 ($C_{10}H_{10}^+$). If this peak is absent, the structure is likely not the bridged 1,5-methano scaffold.
- Absence of m/z 105: A dominant peak at m/z 105 suggests the non-bridged isomer.

Analytical Performance & Applications

Sensitivity vs. Alternatives

The 1,5-methano-3-benzazepine scaffold exhibits superior ionization efficiency compared to acyclic amines but similar efficiency to its non-bridged benzazepine analog. However, its spectral specificity is higher.

- Specificity: The m/z 160 \rightarrow 132 transition is highly specific to the bridged architecture, reducing false positives in complex matrices (e.g., urine or plasma) compared to the generic "loss of NH_3 " seen in many metabolites.

Forensic Relevance ("A3A")

In forensic toxicology, 1,5-methano-3-benzazepine has been identified as the designer drug "A3A" [3].

- Differentiation: It is isomeric with other potential designer drugs (e.g., phenyl-piperidines).
- Key Test: Only the 1,5-methano scaffold will yield the characteristic m/z 132 (loss of 28) and m/z 117 (Indan cation) pattern. Isomers typically fragment to m/z 91 (tropylium) more dominantly.

Impurity Profiling in Drug Development

For Varenicline synthesis [4], this molecule is a key intermediate.

- Trace Analysis: When analyzing Varenicline (m/z 212), the presence of a co-eluting peak at m/z 160 indicates hydrolysis/degradation of the pyrazine ring, leaving the naked 1,5-methano core.
- Quantification: The rigid core allows for low Limits of Quantitation (LOQ), typically <1 ng/mL in plasma using the m/z 160 \rightarrow 132 transition.

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